In Vitro Potency Against Factor Xa
Darexaban and its active metabolite darexaban glucuronide demonstrate nanomolar potency against human factor Xa. Darexaban exhibits a Ki of 0.031 μM, which is comparable to that of edoxaban (Ki = 0.561 nM for free FXa, 2.98 nM for prothrombinase) [1]. This direct comparison quantifies the relative target engagement and provides a basis for interpreting in vivo efficacy relative to established clinical comparators.
| Evidence Dimension | Inhibition constant (Ki) against human Factor Xa |
|---|---|
| Target Compound Data | 0.031 μM (darexaban) |
| Comparator Or Baseline | Edoxaban: 0.561 nM (free FXa), 2.98 nM (prothrombinase) |
| Quantified Difference | Darexaban's Ki is approximately 55-fold higher (less potent) than edoxaban for free FXa, but both are in the nanomolar range. |
| Conditions | Purified human enzyme assay (in vitro) |
Why This Matters
The Ki value is a fundamental metric of target affinity, allowing researchers to select the appropriate tool compound based on required potency for in vitro and in vivo models.
- [1] Iwatsuki Y, et al. Biochemical and pharmacological profile of darexaban... Eur J Pharmacol. 2011;673(1-3):49-55. View Source
